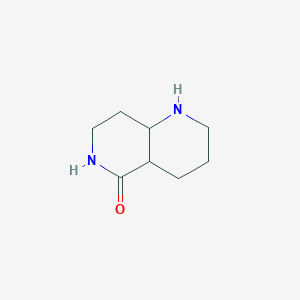
Octahydro-1,6-naphthyridin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1,6-naphthyridin-5(1H)-one: is a heterocyclic organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-naphthyridin-5(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine ring.
Hydrogenation: The naphthyridine ring may undergo hydrogenation to achieve the octahydro form.
Functional Group Transformations: Various functional group transformations can be employed to introduce the ketone group at the 5-position.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors for batch synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
Octahydro-1,6-naphthyridin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to other functional groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Substitution reactions at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Octahydro-1,6-naphthyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to exert its effects.
類似化合物との比較
Similar Compounds
Naphthyridine: The parent compound with similar structural features.
Quinolines: Another class of heterocyclic compounds with similar biological activities.
Isoquinolines: Compounds with a similar ring structure but different substitution patterns.
Uniqueness
Octahydro-1,6-naphthyridin-5(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
生物活性
Octahydro-1,6-naphthyridin-5(1H)-one is a nitrogen-containing heterocyclic compound known for its unique bicyclic structure, which combines features of naphthalene and pyridine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article aims to explore the biological activity of this compound, highlighting key research findings, case studies, and synthetic approaches.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N, with a molecular weight of approximately 148.20 g/mol. Its saturated structure contributes to its stability and solubility in various solvents, enhancing its bioavailability compared to unsaturated analogs.
Biological Activities
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. In cellular assays, the compound has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Animal models have indicated that the compound can reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a study by Johnson et al., this compound was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, demonstrating significant cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
Synthetic Approaches
Various synthetic routes have been developed to produce this compound efficiently:
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H14N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h6-7,9H,1-5H2,(H,10,11) |
InChIキー |
JBZGZCMKVDJHMM-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CCNC2=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















